![molecular formula C28H52INO2 B14290899 1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide CAS No. 113817-94-0](/img/structure/B14290899.png)
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide is a complex organic compound with a unique structure that includes a piperidine ring, an alkyne group, and a long-chain ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide typically involves multiple steps. One common route includes the following steps:
Formation of the Alkyne Group: The alkyne group can be introduced through a reaction involving a terminal alkyne and an appropriate halide under basic conditions.
Esterification: The octadecanoyloxy group is introduced via esterification, where octadecanoic acid reacts with an alcohol in the presence of an acid catalyst.
Quaternization: The final step involves the quaternization of the piperidine ring with methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to interact with lipid membranes.
Industry: Used in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide involves its interaction with molecular targets such as lipid membranes. The long-chain ester allows it to embed in lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The piperidine ring and alkyne group may also interact with specific proteins or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1-[4-(hexadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide
- 1-Methyl-1-[4-(dodecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide
Uniqueness
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide is unique due to its long-chain ester, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and drug delivery, where similar compounds with shorter chains may not be as effective.
Eigenschaften
CAS-Nummer |
113817-94-0 |
|---|---|
Molekularformel |
C28H52INO2 |
Molekulargewicht |
561.6 g/mol |
IUPAC-Name |
4-(1-methylpiperidin-1-ium-1-yl)but-2-ynyl octadecanoate;iodide |
InChI |
InChI=1S/C28H52NO2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23-28(30)31-27-22-21-26-29(2)24-19-17-20-25-29;/h3-20,23-27H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UFNVXSZJSXXLKX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC#CC[N+]1(CCCCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




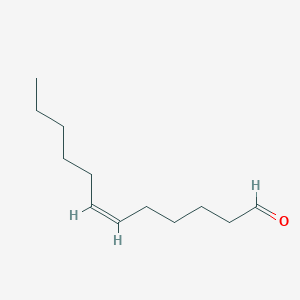

![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)
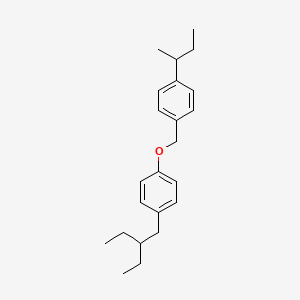

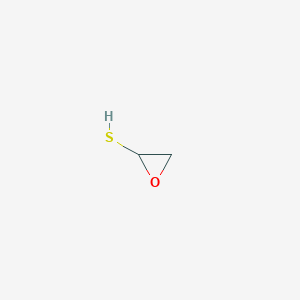


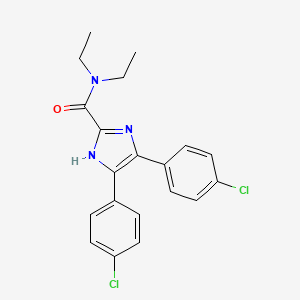
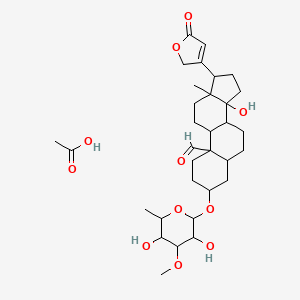

![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
